(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile is a complex organic molecule characterized by its unique structural features. This compound contains a benzoyl group, a chlorofluorophenyl group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzoyl and chlorofluorophenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include benzoyl chloride, 2-chloro-6-fluorobenzyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chlorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile
- (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile
Uniqueness
The presence of both chloro and fluoro substituents in (2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H19ClFNO3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H19ClFNO3/c1-30-23-12-11-17(13-18(15-28)24(29)16-7-4-3-5-8-16)25(31-2)20(23)14-19-21(26)9-6-10-22(19)27/h3-13H,14H2,1-2H3/b18-13+ |
InChI Key |
UMIZMFDKKBKQKT-QGOAFFKASA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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